molecular formula C14H16F3NO B2395491 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one CAS No. 157338-47-1

1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B2395491
CAS No.: 157338-47-1
M. Wt: 271.283
InChI Key: FLCQYFFPGVUUFI-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one is a trifluoromethylated ketone derivative featuring a piperidine ring substituted with a benzyl group at the 4-position. The trifluoroacetyl group (-COCF₃) is a key structural motif, conferring electron-withdrawing properties that enhance the compound’s reactivity and stability. This compound is cataloged under reference code 10-F731435 and has been utilized in research settings, though commercial availability is currently discontinued . Its synthesis likely involves piperidine functionalization via alkylation or acylation, followed by trifluoroacylation, as inferred from analogous procedures in the literature (e.g., Pd-catalyzed N-arylation or reductive alkylation) .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)13(19)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCQYFFPGVUUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001345089
Record name 1‐(4‐Benzylpiperidin‐1‐yl)‐2,2,2‐trifluoroethan‐1‐one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157338-47-1
Record name 1‐(4‐Benzylpiperidin‐1‐yl)‐2,2,2‐trifluoroethan‐1‐one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001345089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4-benzylpiperidine with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its trifluoroethanone moiety can participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs, their substituents, and distinguishing features:

Compound Name Substituents on Piperidine/Piperazine Key Features References
1-(4-Benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one 4-benzyl High lipophilicity due to benzyl group; IR C=O stretch at ~1700 cm⁻¹
1-(2-Benzyl-4-isopropylpiperazin-1-yl)-2,2,2-trifluoroethan-1-one 2-benzyl, 4-isopropyl Piperazine core; enhanced steric bulk from isopropyl
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 4-(2,4-difluorobenzoyl) Fluorinated benzoyl group; potential for H-bonding interactions
1-(5-ethenyl-1,2,3,6-tetrahydropyridin-1-yl)-2,2,2-trifluoroethan-1-one 5-ethenyl (tetrahydropyridine) Unsaturated ring; ethenyl group may enable polymerization
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 6-chloropyridin-3-yl Aromatic heterocycle (pyridine); chloro substituent enhances electrophilicity
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one 2-bromophenyl (non-piperidine) Simple aryl trifluoroacetophenone; boiling point ~230°C, density 1.645 g/mL

Key Observations :

Electronic Effects : The trifluoroacetyl group in all compounds induces strong electron-withdrawing effects, as evidenced by IR carbonyl stretches near 1700–1730 cm⁻¹ . This enhances electrophilicity, making these compounds reactive toward nucleophiles (e.g., in amidation or Grignard reactions).

Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or halogenated aryl groups). This property may influence bioavailability in pharmacological contexts.

Synthetic Flexibility : Piperidine/piperazine derivatives are synthetically versatile. For example, 1-(2-Benzyl-4-substituted-piperazin-1-yl)-2,2,2-trifluoroethan-1-one can undergo deprotection under mild conditions (K₂CO₃ in MeOH/H₂O) to yield free piperazines .

Heterocyclic Variants: Pyridine (e.g., 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone) and tetrahydropyridine derivatives introduce aromaticity or partial saturation, altering conjugation and reactivity .

Biological Activity

1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one (CAS Number: 157338-47-1) is a synthetic compound characterized by its unique trifluoroethanone moiety and a piperidine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula for 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one is C14H18F3NO, with a molecular weight of approximately 273.294 g/mol. The structure includes a benzyl group attached to a piperidine ring, which is further linked to a trifluoroethanone functional group.

PropertyValue
Molecular FormulaC14H18F3NO
Molecular Weight273.294 g/mol
CAS Number157338-47-1
AppearanceWhite solid
SolubilitySoluble in organic solvents

Pharmacological Profile

Research indicates that 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one exhibits various biological activities, particularly in the central nervous system (CNS). Its structural features suggest potential interactions with neurotransmitter systems.

Case Study 1: Neuroprotective Effects

A study focusing on piperidine derivatives demonstrated that compounds similar to 1-(4-benzylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one exhibited neuroprotective properties against oxidative stress in neuronal cell lines. These findings suggest potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Analgesic Properties

Another investigation into related compounds indicated analgesic effects in animal models. The mechanism was hypothesized to involve modulation of pain pathways through opioid receptor interactions.

Research Findings

Recent research has highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound. Preliminary findings suggest that modifications to the trifluoroethanone moiety may enhance its biological activity.

Table 2: Summary of Research Findings

Study FocusKey Findings
Neuroprotective EffectsProtects neuronal cells from oxidative damage
Analgesic PropertiesReduces pain response in animal models
Receptor InteractionPotential modulation of dopamine and serotonin receptors

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